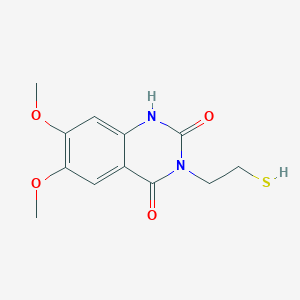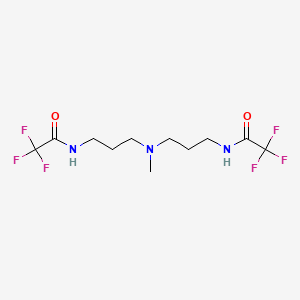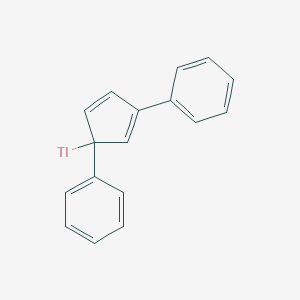![molecular formula C70H108N6 B14278870 N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} CAS No. 154427-04-0](/img/structure/B14278870.png)
N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and dipentylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:
Aromatic Nucleophilic Substitution: This involves the substitution of hydrogen atoms on the aromatic rings with dipentylamino groups.
Coupling Reactions: These reactions are used to link the aromatic rings through the phenylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} involves its interaction with molecular targets and pathways. The compound can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(diethylamino)phenyl]-N~4~,N~4~-diethylbenzene-1,4-diamine}
- N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dimethylamino)phenyl]-N~4~,N~4~-dimethylbenzene-1,4-diamine}
Uniqueness
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} is unique due to its specific dipentylamino groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
154427-04-0 |
|---|---|
Formule moléculaire |
C70H108N6 |
Poids moléculaire |
1033.6 g/mol |
Nom IUPAC |
4-N-[4-[4-(dipentylamino)-N-[4-(dipentylamino)phenyl]anilino]phenyl]-4-N-[4-(dipentylamino)phenyl]-1-N,1-N-dipentylbenzene-1,4-diamine |
InChI |
InChI=1S/C70H108N6/c1-9-17-25-53-71(54-26-18-10-2)61-33-41-65(42-34-61)75(66-43-35-62(36-44-66)72(55-27-19-11-3)56-28-20-12-4)69-49-51-70(52-50-69)76(67-45-37-63(38-46-67)73(57-29-21-13-5)58-30-22-14-6)68-47-39-64(40-48-68)74(59-31-23-15-7)60-32-24-16-8/h33-52H,9-32,53-60H2,1-8H3 |
Clé InChI |
DXYVCVNMAPECKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCCC)CCCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCCC)CCCCC)C5=CC=C(C=C5)N(CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)




![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
